(R)-2-(Aminomethyl)-1-ethylpyrrolidine 2hcl
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Overview
Description
®-2-(Aminomethyl)-1-ethylpyrrolidine 2hcl is a chiral amine compound that has garnered interest in various fields of scientific research and industrial applications. This compound is characterized by its pyrrolidine ring structure, which is substituted with an aminomethyl group and an ethyl group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Aminomethyl)-1-ethylpyrrolidine 2hcl typically involves the reductive amination of a suitable precursor. One common method is the catalytic reductive amination of carbonyl compounds (such as aldehydes or ketones) with ammonia or amines in the presence of molecular hydrogen and a suitable catalyst . This method is highly valued for its efficiency and selectivity in producing primary, secondary, and tertiary amines.
Industrial Production Methods
In industrial settings, the production of ®-2-(Aminomethyl)-1-ethylpyrrolidine 2hcl often employs self-regulated catalysis for the selective synthesis of primary amines from carbonyl compounds . This method involves the use of layered boron nitride supported ruthenium catalysts, which enhance the hydrogenation activity and enable the quantitative synthesis of structurally diverse primary amines.
Chemical Reactions Analysis
Types of Reactions
®-2-(Aminomethyl)-1-ethylpyrrolidine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular hydrogen, ammonia, and various catalysts such as ruthenium or palladium-based catalysts . Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions include imines, secondary amines, and tertiary amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-(Aminomethyl)-1-ethylpyrrolidine 2hcl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ®-2-(Aminomethyl)-1-ethylpyrrolidine 2hcl exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and binding affinity of the compound. The pyrrolidine ring structure provides steric hindrance and electronic effects that modulate the compound’s activity in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Aminomethyl)-1-ethylpyrrolidine 2hcl: The enantiomer of the compound, which may exhibit different biological activities and reactivity.
N-Methylpyrrolidine: A structurally similar compound with a methyl group instead of an aminomethyl group.
Pyrrolidine: The parent compound without any substituents.
Uniqueness
®-2-(Aminomethyl)-1-ethylpyrrolidine 2hcl is unique due to its chiral nature and the presence of both aminomethyl and ethyl substituents on the pyrrolidine ring. This combination of features makes it a valuable intermediate in asymmetric synthesis and a versatile tool in various scientific applications .
Properties
IUPAC Name |
[(2R)-1-ethylpyrrolidin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-2-9-5-3-4-7(9)6-8;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVFVGSTNGGXNM-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@@H]1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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